8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline
Overview
Description
8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a tert-butylphenoxyethoxyethoxy side chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting with the preparation of the tert-butylphenoxyethoxyethoxy side chain. This side chain is then attached to the quinoline core through a series of etherification and substitution reactions. Common reagents used in these reactions include tert-butylphenol, ethylene oxide, and quinoline derivatives. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxyethoxyethoxy side chain can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve the use of solvents like methanol, ethanol, and dichloromethane, and may require heating or cooling to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds. These products can have varied applications in medicinal chemistry and materials science .
Scientific Research Applications
8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and diverse biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
2-Phenylquinoline: Another derivative with potential anticancer properties.
Uniqueness
8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline is unique due to its tert-butylphenoxyethoxyethoxy side chain, which imparts distinct chemical and physical properties. This side chain enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
8-[2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)19-10-4-5-11-20(19)26-16-14-25-15-17-27-21-12-6-8-18-9-7-13-24-22(18)21/h4-13H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBGUWCHBYYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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